![molecular formula C22H38O2 B153962 Ethyl-(8Z,11Z,14Z)-Icosa-8,11,14-trienoat CAS No. 55968-21-3](/img/structure/B153962.png)
Ethyl-(8Z,11Z,14Z)-Icosa-8,11,14-trienoat
Übersicht
Beschreibung
Dihomo-.gamma.-Linolenic Acid ethyl ester is an esterified form of Dihomo-.gamma.-Linolenic Acid, a 20-carbon omega-6 polyunsaturated fatty acid. This compound is less water-soluble than its free acid form, making it more suitable for the formulation of diets and dietary supplements containing Dihomo-.gamma.-Linolenic Acid . It is primarily used in the study of inflammatory disorders due to its anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Ethyl DGLA has been studied for its anti-inflammatory properties, particularly in relation to allergic reactions and inflammatory diseases.
- Case Study: Allergic Symptoms Reduction
A randomized, double-blind, placebo-controlled trial investigated the effects of DGLA supplementation on pollen-induced allergic symptoms. Results indicated that DGLA supplementation significantly reduced symptoms in healthy subjects, suggesting its potential as an anti-allergic agent .
Variable | DGLA Group (n=18) | Placebo Group (n=15) | p Value |
---|---|---|---|
Cedar-specific IgE (UA/mL) | 10.8 ± 15.9 | 14.3 ± 19.5 | 0.579 |
Cypress-specific IgE (UA/mL) | 1.3 ± 1.6 | 2.8 ± 3.2 | 0.097 |
Role in Rheumatoid Arthritis
DGLA has shown promise in managing rheumatoid arthritis symptoms by modulating inflammatory pathways.
- Clinical Trials
Studies have indicated that supplementation with GLA (a precursor to DGLA) can lead to reductions in morning stiffness and joint pain among rheumatoid arthritis patients .
Prostaglandin Biosynthesis
Ethyl DGLA enhances the biosynthesis of prostaglandins, which are crucial for regulating inflammation and immune responses.
- Animal Studies
Research involving rabbits demonstrated that feeding ethyl DGLA resulted in a significant increase in prostaglandin E1 (PGE1) production, indicating its role as a potent precursor for prostaglandin synthesis .
Treatment | PGE1 Output (fold increase) | PGE2 Output (fold increase) |
---|---|---|
Ethyl DGLA | 20-30x | 1.5x |
Lipid Metabolism Alterations
Studies have shown that ethyl DGLA influences lipid metabolism, particularly affecting triglyceride levels in tissues.
- Research Findings
In a study where rabbits were fed ethyl DGLA, there was a notable increase in renal medullary triglycerides, which were enriched with both DGLA and arachidonic acid . This suggests that ethyl DGLA not only serves as a precursor for eicosanoids but also alters lipid profiles within tissues.
Atopic Dermatitis Management
DGLA has been investigated for its role in preventing atopic dermatitis, a chronic inflammatory skin condition.
- Study Insights
In experiments with NC/Tnd mice, diets supplemented with DGLA led to a significant reduction in dermatitis symptoms, highlighting its potential as a therapeutic agent for skin conditions .
Asthma and Respiratory Conditions
DGLA's anti-inflammatory properties may extend to respiratory conditions such as asthma.
Wirkmechanismus
Target of Action
Ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate, also known as Ethyl dihomo-gamma-linolenate or 8,11,14-Eicosatrienoic acid ethyl ester, is a long-chain fatty acid ethyl ester . It is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . The primary targets of this compound are likely to be similar to those of EPA, which include enzymes involved in lipid metabolism and inflammation .
Mode of Action
It is known that epa and its derivatives can reduce the synthesis and enhance the clearance of triglycerides . This suggests that Ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate may interact with its targets to modulate lipid metabolism, potentially leading to reduced levels of triglycerides.
Biochemical Pathways
Given its similarity to epa, it is likely to impact pathways related to lipid metabolism and inflammation .
Pharmacokinetics
It is known that fatty acid ethyl esters like this compound are generally well-absorbed and distributed throughout the body .
Result of Action
Based on its similarity to epa, it may have effects on lipid metabolism and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dihomo-.gamma.-Linolenic Acid ethyl ester typically involves the esterification of Dihomo-.gamma.-Linolenic Acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction can be represented as follows:
Dihomo-.gamma.-Linolenic Acid+Ethanol→Dihomo-.gamma.-Linolenic Acid ethyl ester+Water
Industrial Production Methods: In industrial settings, the production of Dihomo-.gamma.-Linolenic Acid ethyl ester involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified using distillation or chromatography techniques .
Types of Reactions:
Oxidation: Dihomo-.gamma.-Linolenic Acid ethyl ester can undergo oxidation to form hydroperoxides and other oxidized derivatives.
Substitution: It can undergo substitution reactions where the ethyl ester group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Lipoxygenases, atmospheric oxygen.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, hydroxyl derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Ester derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Gamma-Linolenic Acid: An 18-carbon omega-6 fatty acid that is a precursor to Dihomo-.gamma.-Linolenic Acid.
Arachidonic Acid: A 20-carbon omega-6 fatty acid that is a metabolite of Dihomo-.gamma.-Linolenic Acid.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with anti-inflammatory properties.
Uniqueness: Dihomo-.gamma.-Linolenic Acid ethyl ester is unique due to its specific anti-inflammatory and anti-proliferative properties. Unlike arachidonic acid, which produces pro-inflammatory eicosanoids, Dihomo-.gamma.-Linolenic Acid ethyl ester produces anti-inflammatory eicosanoids . Additionally, its esterified form enhances its stability and suitability for dietary formulations .
Biologische Aktivität
Ethyl dihomo-gamma-linolenate (DGLA) is an ethyl ester of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Dihomo-gamma-linolenic Acid
DGLA is derived from gamma-linolenic acid (GLA) and is a precursor to arachidonic acid (AA). It undergoes metabolic transformations in the body, primarily through desaturation and elongation pathways. The conversion of DGLA to prostaglandins, particularly prostaglandin E1 (PGE1), is crucial for its biological effects, including anti-inflammatory and immunomodulatory actions .
Prostaglandin Synthesis
DGLA is metabolized via the cyclooxygenase (COX) pathway to produce PGE1, which exhibits anti-inflammatory properties by inhibiting platelet aggregation and promoting vasodilation. This pathway also generates other eicosanoids that play roles in inflammation and immune responses .
Anti-inflammatory Effects
Research indicates that DGLA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated through various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) activation, which is pivotal in inflammatory responses .
Anti-inflammatory Properties
DGLA has been shown to alleviate symptoms of allergic rhinitis in humans. A randomized controlled trial demonstrated that supplementation with DGLA significantly reduced pollen-induced allergic symptoms compared to a placebo group. The study highlighted a decrease in sneezing and nasal congestion among participants receiving DGLA .
Cardiovascular Health
DGLA's metabolites, particularly PGE1, have been associated with cardiovascular benefits. Studies on animal models indicate that DGLA supplementation can lower blood pressure, inhibit vascular smooth muscle cell proliferation, and reduce the formation of atherosclerotic plaques. These effects are crucial for preventing cardiovascular diseases .
Anticancer Potential
Recent investigations suggest that DGLA may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells and induce apoptosis through mechanisms involving eicosanoid synthesis. The modulation of lipid metabolism by DGLA could potentially interfere with cancer cell growth and survival .
Table 1: Summary of Key Findings on DGLA Supplementation
Eigenschaften
IUPAC Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWCQMUAZGAN-ORZIMQNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347985 | |
Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-21-3 | |
Record name | Ethyl dihomo-gamma-linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the deuterated form of ethyl dihomo-gamma-linolenate, specifically ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, contribute to research on prostaglandin biosynthesis?
A1: The synthesis of ethyl 8,11,14-eicosatrienoate-19,19,20,20-d4, as described in the research [], provides a valuable tool for studying prostaglandin biosynthesis. The deuterium labeling at specific positions allows researchers to track the incorporation of this fatty acid precursor into various prostaglandin molecules. This can elucidate the metabolic pathways involved and potentially identify enzymes responsible for specific transformations.
Q2: What are the implications of studying the effects of ethyl dihomo-gamma-linolenate on platelet aggregation?
A2: The research paper [] investigates the impact of ethyl dihomo-gamma-linolenate on platelet function. Platelet aggregation is a crucial step in blood clot formation. Understanding how this compound influences this process is essential for unraveling its potential roles in cardiovascular health and disease. This research can pave the way for developing novel therapeutic strategies targeting platelet aggregation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.